Cas no 1556048-04-4 (2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile)

2-(6-Fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a fluorinated benzimidazole derivative with a reactive nitrile functional group, making it a versatile intermediate in organic synthesis. Its structural features, including the electron-withdrawing fluorine substituent and the methyl group, enhance its utility in the preparation of pharmacologically active compounds, particularly in medicinal chemistry. The nitrile group offers further derivatization potential, enabling the formation of heterocycles or amides. This compound is valued for its stability and compatibility with a range of reaction conditions, making it suitable for applications in drug discovery and material science. Its precise molecular architecture ensures consistent performance in synthetic pathways.
2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile structure
1556048-04-4 structure
Product name:2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
CAS No:1556048-04-4
MF:C10H8FN3
MW:189.189024925232
CID:6788726
PubChem ID:83857687

2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • AKOS023605088
    • 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
    • 1556048-04-4
    • DB-133694
    • Inchi: 1S/C10H8FN3/c1-6-4-8-9(5-7(6)11)14-10(13-8)2-3-12/h4-5H,2H2,1H3,(H,13,14)
    • InChI Key: KVBYRTBZPSGKOK-UHFFFAOYSA-N
    • SMILES: FC1=CC2=C(C=C1C)NC(CC#N)=N2

Computed Properties

  • Exact Mass: 189.07022543g/mol
  • Monoisotopic Mass: 189.07022543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 52.5Ų

2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D580596-5g
2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
1556048-04-4 95%
5g
$2800 2025-02-28
eNovation Chemicals LLC
D580596-5g
2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
1556048-04-4 95%
5g
$2800 2024-08-03
eNovation Chemicals LLC
D580596-5g
2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
1556048-04-4 95%
5g
$2800 2025-02-22

2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Related Literature

Additional information on 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Introduction to 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile (CAS No. 1556048-04-4)

2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1556048-04-4, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of a benzo[d]imidazole core and a fluoro substituent, make it a valuable building block for designing novel therapeutic agents.

The benzo[d]imidazole scaffold is a well-known pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Compounds containing this moiety have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The introduction of a methyl group at the 5-position and a fluoro atom at the 6-position further enhances the pharmacological properties of this compound, making it an attractive candidate for further investigation.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The acetonitrile group in 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile provides a versatile handle for further functionalization, allowing chemists to tailor the compound's properties to meet specific biological requirements. This flexibility has made it a popular choice for researchers looking to develop new drug candidates.

One of the most compelling aspects of this compound is its potential application in the development of anticancer agents. The benzo[d]imidazole core is known to interact with various biological targets, including kinases and transcription factors, which are often dysregulated in cancer cells. The presence of a fluoro substituent can enhance the compound's binding affinity and metabolic stability, making it more effective as an inhibitor. Several studies have demonstrated the efficacy of benzo[d]imidazole derivatives in preclinical models, highlighting their promise as anticancer drugs.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Fluorine substitution can significantly alter the pharmacokinetic properties of a molecule, including its solubility, bioavailability, and metabolic clearance. In the case of 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, the fluoro group at the 6-position likely contributes to improved binding interactions with biological targets, thereby enhancing its therapeutic potential. This has led to increased interest in fluorinated benzo[d]imidazole derivatives as candidates for drug development.

In addition to its applications in oncology, this compound has shown promise in other therapeutic areas. For instance, researchers have explored its potential as an anti-inflammatory agent. Inflammation is a key pathological process underlying many chronic diseases, and inhibiting inflammatory pathways can lead to significant therapeutic benefits. The structural features of 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile make it a suitable candidate for modulating inflammatory responses by interacting with relevant signaling molecules.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired framework efficiently. The use of high-performance chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate compounds and final product.

The growing body of research on benzo[d]imidazole derivatives has spurred innovation in drug discovery strategies. Computational methods, such as molecular docking and quantum mechanics calculations, are increasingly used to predict the binding modes and interactions of these compounds with biological targets. These computational approaches help researchers design more effective molecules with optimized pharmacological properties.

The future prospects for 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile are promising, with ongoing studies aimed at expanding its applications in medicine. Researchers are exploring new synthetic routes to improve accessibility and scalability while maintaining high chemical purity. Additionally, preclinical studies are being conducted to evaluate the safety and efficacy of derivatives based on this scaffold in animal models.

In conclusion, 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile (CAS No. 1556048-04-4) is a versatile chemical entity with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for developing novel therapeutic agents targeting various diseases. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in drug discovery and development efforts worldwide.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica